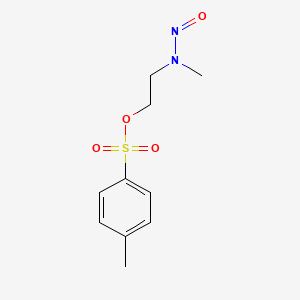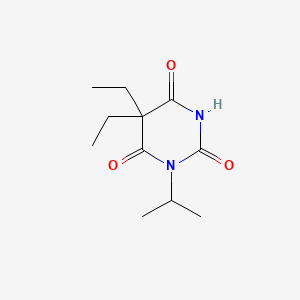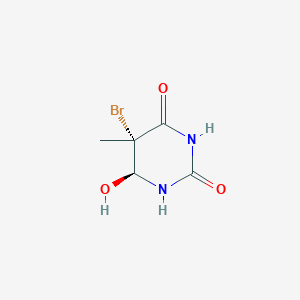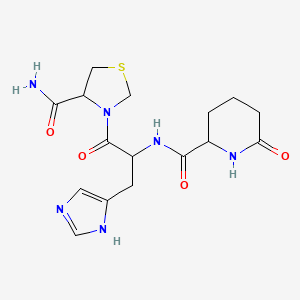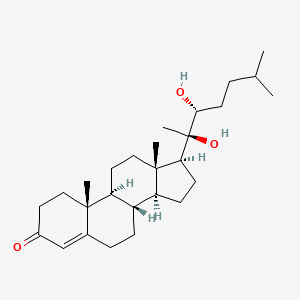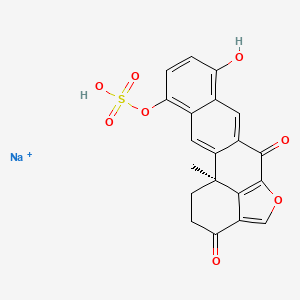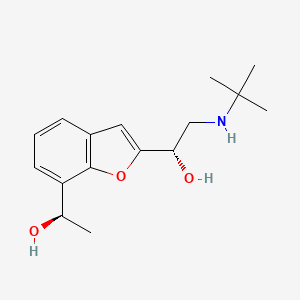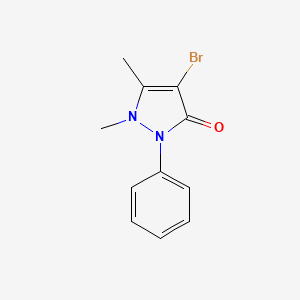
4-Bromoantipyrine
説明
4-Bromoantipyrine, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14307. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioactive Labeling and Cerebral Blood Flow Measurement : 4-[82Br]Bromoantipyrine has been synthesized for use in measuring cerebral blood flow. It was synthesized using methods like the melt method, isotopic exchange, and silica gel catalyzed method, with the melt method yielding the highest radiochemical yield of approximately 90% (Shiue & Wolf, 1983).
Radiopharmaceutical Preparation : 4-Iodoantipyrine (4-IAP), prepared using 4-Bromoantipyrine, has been suggested as a radiopharmaceutical for direct imaging of regional cerebral perfusion. A kit method for routine preparation of 4-IAP from commercially available Na123I has been developed (Robinson & Lee, 1976).
Interactions with Proteins : The interaction of 4-Aminoantipyrine (AAP) with bovine serum albumin (BSA) was studied to evaluate the toxicity of AAP at the protein level. AAP was found to effectively quench the intrinsic fluorescence of BSA via static quenching, indicating potential environmental health threats (Teng et al., 2011).
Synthesis and Anti-Breast Cancer Activity : 4-Aminoantipyrine was used as a key intermediate for the synthesis of pyrazolone derivatives with potential anticancer activity against human breast cancer cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).
Schiff Base Metal Complexes : The importance of 4-Aminoantipyrine derivatives in forming Schiff base metal complexes, which are used in applications such as antimicrobial, anti-inflammatory, cytotoxicity, and DNA binding activities, was reviewed (Sakthivel, Jeyasubramanian, Thangagiri, & Raja, 2020).
Toxicological Studies : Studies on the toxicological interactions of 4-Aminoantipyrine with enzymes like copper-zinc superoxide dismutase (Cu/ZnSOD) provided insights into the toxic mechanism of AAP and its potential harmful effects in the environment (Teng & Liu, 2013).
Detection of Hydrogen Peroxide in Food : An improved 4-Aminoantipyrine colorimetry method was developed for detecting residual hydrogen peroxide in various foods, demonstrating the applicability of 4-Aminoantipyrine in food safety and analysis (Ito et al., 1981).
作用機序
Target of Action
4-Bromoantipyrine, a derivative of Antipyrine, is thought to act primarily in the central nervous system . The primary targets of this compound are the cyclooxygenase enzymes, specifically COX-1, COX-2, and COX-3 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound increases the pain threshold by inhibiting the cyclooxygenase enzymes . By inhibiting these enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing pain and inflammation .
Biochemical Pathways
The inhibition of cyclooxygenase enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the enzymes involved in this pathway, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain .
Pharmacokinetics
Antipyrine, the parent compound, is known to be well-absorbed from the gastrointestinal tract and is extensively metabolized in the liver It is reasonable to assume that this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of prostaglandin synthesis by this compound results in reduced inflammation and pain . This makes this compound potentially useful in the management of conditions characterized by pain and inflammation.
生化学分析
Biochemical Properties
4-Bromoantipyrine plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with enzymes such as chloroperoxidase and horseradish peroxidase, which catalyze the halogenation of antipyrine derivatives . These interactions involve the incorporation of a bromine atom into the antipyrine structure, which can affect the compound’s reactivity and stability. Additionally, this compound can inhibit the decomposition of hydrogen peroxide catalyzed by chloroperoxidase, indicating its potential as an enzyme inhibitor .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the halogenation and N-demethylation of antipyrine in liver microsomal cytochrome P-450 systems . These interactions can lead to changes in cellular metabolism and the production of reactive intermediates, which may impact cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound binds to the active sites of enzymes such as chloroperoxidase and horseradish peroxidase, facilitating the halogenation of antipyrine derivatives . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, although the exact mechanisms are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of liver metabolism . These effects may include changes in enzyme activity, gene expression, and cellular viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to halogenation and N-demethylation reactions. The compound interacts with enzymes such as cytochrome P-450 and chloroperoxidase, which catalyze the incorporation of bromine into the antipyrine structure . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding interactions with targeting signals . These localization patterns can affect the activity and function of this compound, as well as its interactions with other biomolecules within the cell .
特性
IUPAC Name |
4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWSDVPNCBSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202616 | |
| Record name | 4-Bromoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-65-3 | |
| Record name | 4-Bromoantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromoantipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoantipyrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromoantipyrine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND27C4CND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Bromoantipyrine in scientific research?
A1: this compound serves as a precursor in the synthesis of radiopharmaceuticals, specifically for the preparation of 4-[⁸²Br]Bromoantipyrine and 4-[¹³¹I]Iodoantipyrine. [] These radiolabeled compounds are valuable tools for measuring cerebral blood flow. []
Q2: Are there alternative methods for synthesizing the radiolabeled antipyrine derivatives?
A2: Yes, several methods exist for synthesizing 4-[⁸²Br]Bromoantipyrine, including the melt method, isotopic exchange in acidic medium, and a silica gel-catalyzed method. [] The melt method demonstrates the highest radiochemical yield (approximately 90%). [] Similarly, 4-[¹³¹I]Iodoantipyrine can be synthesized using these methods, achieving even higher radiochemical yields than its bromine counterpart. []
Q3: How does the silica gel-catalyzed method influence the radiochemical yield of 4-[¹³¹I]Iodoantipyrine?
A3: The radiochemical yield in the silica gel-catalyzed method depends primarily on the reaction time between antipyrine and the [¹³¹I]NaI solution. Interestingly, the contact time between the antipyrine-[¹³¹I]NaI solution and silica gel doesn't significantly impact the yield. [] Researchers propose that I₂ or I⁺ acts as an intermediate in this reaction. []
Q4: Why is 4-Iodoantipyrine (4-IAP) labeled with Iodine-123 considered a potential radiopharmaceutical?
A4: 4-Iodoantipyrine labeled with Iodine-123 (4-IAP (I-123)) is proposed as a radiopharmaceutical for directly imaging regional cerebral perfusion. [, ] This application demands a dependable source of the labeled compound for routine clinical use. [, ]
Q5: How is 4-IAP (I-123) prepared for radiopharmaceutical use?
A5: 4-IAP (I-123) can be prepared through an exchange reaction between Na¹²³I and either this compound (4-BrAP) or 4-IAP itself. [, ] This exchange occurs in an aqueous acidic solution with heating. [, ] A reliable kit method utilizes an H₃PO₄ buffer system at a pH of 2.5 during the labeling process. [, ] Subsequently, NaOH is added to adjust the pH to 7.0, creating a convenient and consistent method for routine 4-IAP (I-123) preparation from commercially available Na¹²³I. [, ]
- Robinson Jr, G. D., et al. (1982). Kit Method of Preparation of 4-Iodoantipyrine (I-123) from Na123I: Concise Communication. Journal of Nuclear Medicine, 23(12), 1099–1102.
- Lin, T. K., et al. (1982). Kit method of preparation of 4-Iodoantipyrine (I-123) from Na123I: concise communication. Journal of Nuclear Medicine, 23(12), 1099–1102.
- Lu, S.-Y., et al. (1990). A comparative study of the preparation of radioactive 4‐bromoantipyrine and 4‐iodoantipyrine for the measurement of cerebral blood flow. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1191–1201.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


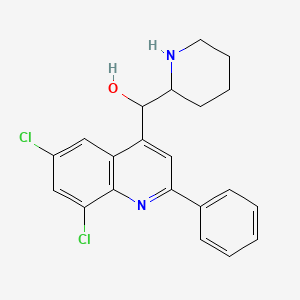
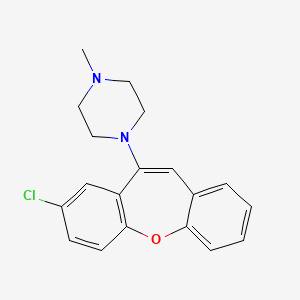
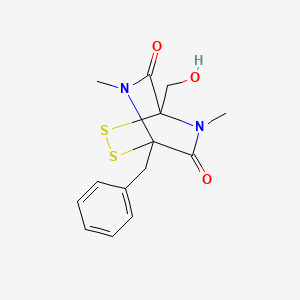
![12-Hydroxybenzo[a]pyrene](/img/structure/B1199512.png)
